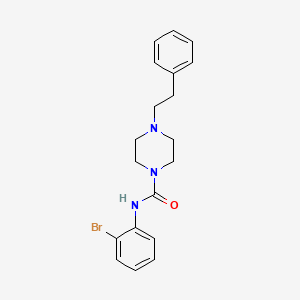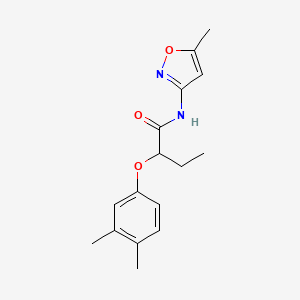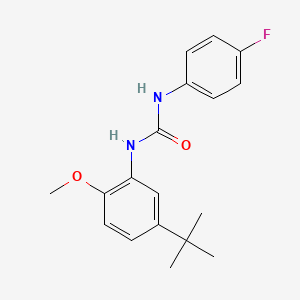![molecular formula C24H26N2O3S B4846091 N-(2-isopropyl-6-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4846091.png)
N-(2-isopropyl-6-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(2-isopropyl-6-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, commonly known as compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
Compound A has been studied extensively for its potential applications in various fields of research, including cancer research, neuroscience, and immunology. In cancer research, compound A has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, compound A has been shown to modulate the activity of ion channels, making it a potential candidate for the treatment of neurological disorders. In immunology, compound A has been shown to modulate the activity of immune cells, making it a potential candidate for the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of compound A involves the modulation of various cellular pathways, including the activity of ion channels, enzymes, and signaling pathways. Compound A has been shown to bind to specific receptors on the surface of cells, leading to the activation of downstream signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channel activity, and the modulation of immune cell activity. In cancer cells, compound A has been shown to induce apoptosis and inhibit cell proliferation by regulating the activity of various signaling pathways. In neurons, compound A has been shown to modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission. In immune cells, compound A has been shown to modulate the activity of immune cells, leading to changes in immune responses and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Compound A has several advantages and limitations for laboratory experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical composition and purity. Another advantage is that it has been shown to have potent biological activity, making it a valuable tool for studying various cellular processes. However, one limitation is that it can be difficult and expensive to synthesize, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on compound A. One direction is to further study its mechanism of action and identify specific cellular pathways that are modulated by the compound. Another direction is to explore its potential applications in various fields of research, including cancer research, neuroscience, and immunology. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound, making it more widely available for research purposes.
Propriétés
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2-methyl-6-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-17(2)22-12-8-9-18(3)23(22)25-24(27)19-13-15-20(16-14-19)26(4)30(28,29)21-10-6-5-7-11-21/h5-17H,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFHICYWWZAWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(phenylsulfonyl)amino]-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4846028.png)

![ethyl 1-ethyl-6-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4846035.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4846054.png)

![methyl 2-[(3-{3-[(3-chlorobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4846064.png)
![N-(3-acetylphenyl)-N'-[1-(1,3-benzodioxol-5-yl)ethyl]urea](/img/structure/B4846066.png)

![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4846078.png)
![ethyl 5,5-dimethyl-2-{[(4-propoxyphenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4846089.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4846097.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4846108.png)
